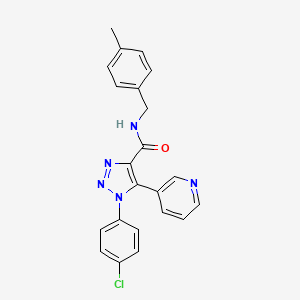

1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

This compound features a 1,2,3-triazole core substituted at three key positions:

- Position 4: Carboxamide group linked to a 4-methylbenzyl moiety, which may enhance lipophilicity and hydrogen-bonding capacity.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O/c1-15-4-6-16(7-5-15)13-25-22(29)20-21(17-3-2-12-24-14-17)28(27-26-20)19-10-8-18(23)9-11-19/h2-12,14H,13H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNQMJYODIRTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which forms the triazole ring. The general synthetic route can be outlined as follows:

Formation of the Azide Intermediate: The starting material, 4-chlorophenylamine, is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the azide compound.

Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative, such as 4-methylbenzylacetylene, in the presence of a copper(I) catalyst to form the triazole ring.

Coupling with Pyridinyl Group: The resulting triazole compound is then coupled with a pyridinyl derivative, such as 3-pyridinecarboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of 1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl groups, to introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C22H18ClN5O

- Molecular Weight : 403.9 g/mol

- CAS Number : 1207033-58-6

The triazole ring structure contributes to its biological activity, allowing for various modifications that enhance its pharmacological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of triazole derivatives, including the compound . It has been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process. In vitro assays indicated that this compound exhibited a COX-2 IC50 value of approximately 20.5 µM, outperforming many standard anti-inflammatory drugs like indomethacin in selectivity and potency . Furthermore, it demonstrated a reduced risk of gastrointestinal ulcers compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to its unique structural modifications.

Anticancer Potential

Triazole derivatives are increasingly recognized for their anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, studies have utilized the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) method to synthesize and characterize triazole-containing hybrids that showed significant cytotoxicity against human breast cancer cells . The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Properties

The triazole scaffold is also associated with antimicrobial activity. Compounds with similar structures have been documented to possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics . The ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes presents a promising avenue for research.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Compound A : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate ()

- Core : 1,2,3-triazole.

- Substituents :

- Position 1: Pyridin-3-yl.

- Position 4: Ethyl ester.

- Position 5: Formyl.

- Key Differences : The target compound replaces the ester with a carboxamide and the formyl with a 4-chlorophenyl group.

- Structural Insight : The dihedral angle between the triazole and pyridine rings is 74.02° , larger than in analogs with methyl or phenyl substituents, suggesting steric hindrance from the formyl group .

Compound B : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid ()

- Core : 1,2,3-triazole.

- Substituents :

- Position 1: 4-Chlorophenyl.

- Position 4: Carboxylic acid.

- Position 5: Trifluoromethyl.

- Activity : Inhibits NCI-H522 lung cancer cells (GP = 68.09%).

- Comparison : The target compound’s pyridin-3-yl group at position 5 and carboxamide at position 4 may improve solubility and target affinity compared to the trifluoromethyl and carboxylic acid groups .

Heterocyclic Analogues with Different Cores

Compound C : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()

- Core : Pyrazole.

- Substituents :

- Position 3: Carboxamide linked to 3-pyridylmethyl.

- Positions 1, 4, 5: Halogenated aryl and methyl groups.

- Activity: Cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM).

- Comparison : The pyrazole core differs in electronic properties from triazole, but shared features (carboxamide, halogenated aryl) highlight the importance of these groups in receptor binding .

Compound D : Imidazo[1,2-a]pyridine derivatives ()

- Core : Imidazo[1,2-a]pyridine.

- Substituents :

- 4-Chlorophenyl and triazole moieties.

- Synthesis : Yields range from 78–92% , indicating efficient synthetic routes.

Comparative Data Table

Key Findings and Implications

Substituent Effects : The 4-chlorophenyl group and carboxamide are critical for bioactivity, as seen in Compounds B and C. The pyridin-3-yl group may enhance solubility compared to trifluoromethyl or ester groups .

Core Flexibility : Triazole derivatives exhibit tunable dihedral angles, influencing conformational stability and target binding .

Synthetic Accessibility : High yields in imidazo[1,2-a]pyridine derivatives () suggest that the target compound’s synthesis could be optimized using similar Cu-catalyzed cycloaddition methods .

Biologische Aktivität

1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, identified by its CAS number 1207033-58-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 403.9 g/mol. The structure features a triazole ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The compound has been evaluated for several biological activities, particularly in the context of cancer therapy and anti-inflammatory properties. Recent studies highlight its potential as an anticancer agent and an inhibitor of angiogenesis.

Anticancer Activity

- Mechanism of Action : The compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against HCT116 colon cancer cells with an IC50 value of 0.43 µM, indicating strong cytotoxicity compared to traditional chemotherapeutics .

- Cell Cycle Arrest : Research indicates that treatment with this compound leads to cell cycle arrest at the G1 phase, contributing to its antiproliferative effects. It also induces apoptosis through the activation of caspase pathways and increases reactive oxygen species (ROS) levels in cancer cells .

- Anti-Angiogenic Properties : The compound has demonstrated anti-angiogenic activity by inhibiting endothelial cell proliferation and migration, which are crucial for tumor growth and metastasis .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of the compound:

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | HCT116 | 0.43 | Induces apoptosis and inhibits proliferation |

| Study 2 | MCF-7 | 1.5 | Cell cycle arrest at G1 phase |

| Study 3 | Eca109 | 2.7 | Inhibition of migration and angiogenesis |

| Study 4 | SMMC-7721 | 0.6 | Induction of ROS leading to apoptosis |

Case Study 1: HCT116 Cell Line

A recent study evaluated the effects of the compound on HCT116 cells, revealing that it not only inhibited cell proliferation but also significantly reduced cell migration through modulation of epithelial-mesenchymal transition markers such as E-cadherin and vimentin .

Case Study 2: MCF-7 Breast Cancer Cells

In another study involving MCF-7 breast cancer cells, the compound demonstrated a marked ability to induce apoptosis while also affecting cell cycle progression. The results indicated that it could serve as a potential therapeutic agent in breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

- Methodology : The compound is synthesized via a multi-step process involving:

Condensation reactions : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of precursor azides and nitriles.

Functional group coupling : Substituted chlorophenyl and pyridinyl groups are introduced through nucleophilic substitution or palladium-catalyzed cross-coupling.

Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the final product, followed by characterization via NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Key Techniques :

- 1H/13C NMR : To confirm substituent positions and purity.

- High-resolution mass spectrometry (HRMS) : For molecular weight validation.

- X-ray crystallography : Resolves 3D structure, bond angles (e.g., C–N–C torsion angles ≈ 120°), and packing interactions .

- Example Data :

| Parameter | Value (Example) | Source |

|---|---|---|

| Molecular Weight | 395.85 g/mol | Calculated |

| Crystallographic Space Group | P21/c |

Q. What in vitro bioactivities have been reported for this compound?

- Findings : The triazole-carboxamide scaffold shows inhibitory activity against enzymes like histone deacetylases (HDACs) and carbonic anhydrases , with IC50 values in the micromolar range. Assays typically use:

- Fluorogenic substrates (e.g., acetylated lysine for HDACs).

- Kinetic measurements via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s solubility and potency?

- Approach :

Substituent modification : Replace the 4-methylbenzyl group with polar groups (e.g., hydroxyl, amine) to enhance aqueous solubility.

Bioisosteric replacement : Substitute the pyridinyl ring with isoxazole or thiazole to improve metabolic stability.

In vitro testing : Compare logP (measured via shake-flask method) and IC50 values across derivatives .

Q. How can computational methods predict binding modes with target enzymes?

- Protocol :

Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of HDACs or carbonic anhydrases.

Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.

Binding energy calculations : MM/GBSA to rank derivatives .

Q. How do solubility limitations impact bioactivity data interpretation, and how can these be addressed?

- Issue : Low water solubility (<10 µM) may lead to underestimated potency in cell-based assays.

- Solutions :

- Use solubility enhancers : Co-solvents (DMSO ≤1%) or cyclodextrins.

- Prodrug design : Introduce phosphate or ester groups for improved bioavailability .

Q. What experimental design strategies optimize synthesis yield and reproducibility?

- Methods :

- Flow chemistry : Continuous-flow reactors for precise control of reaction parameters (temperature, residence time).

- Design of Experiments (DoE) : Response surface methodology (RSM) to identify optimal conditions (e.g., 60°C, 2 h reaction time) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported enzyme inhibition values across studies?

- Root Causes :

Assay conditions : Variations in pH, ionic strength, or substrate concentration.

Compound purity : Impurities >95% required for reliable IC50 determination.

- Resolution :

- Standardize protocols (e.g., Tris-HCl buffer, pH 7.4).

- Validate purity via HPLC and orthogonal techniques (e.g., elemental analysis) .

Future Directions

Q. What novel applications are emerging for this compound beyond enzyme inhibition?

- Potential :

- Photodynamic therapy : Functionalize with photosensitizers (e.g., porphyrins) for targeted cancer treatment.

- Metal-organic frameworks (MOFs) : Use as a ligand for catalytic or sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.